25-Deoxyecdysone
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Overview
Description
25-deoxyecdysone is a 3beta-hydroxy steroid that is ecdysone in which the hydroxy group at position 25 is replaced by a hydrogen. It is a 3beta-hydroxy steroid, a 2beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 22-hydroxy steroid, a 6-oxo steroid and an enone. It derives from an ecdysone. It derives from a hydride of a 5beta-cholestane.
Scientific Research Applications
Complex Formation and Anti-inflammatory Activity
Research on 25-Deoxyecdysone has explored its potential in forming supramolecular inclusion complexes with cyclodextrins. A study by Kozhanova et al. (2020) isolated 2-Deoxyecdysone from Silene wolgensis and investigated its complex formation with α-, β-, and γ-cyclodextrins using NMR spectroscopy. These complexes showed promising anti-inflammatory activities, suggesting potential therapeutic applications in treating inflammation-related conditions (Kozhanova et al., 2020).
Ecdysteroid Conjugates in Medicinal Plants
A significant finding in the field of phytochemistry is the isolation of new ecdysteroid conjugates, including those of this compound, from the Polynesian medicinal fern Microsorum membranifolium. Ho et al. (2008) identified a new class of ecdysteroid conjugates, glucosyl-ferulates, which include derivatives of this compound. These conjugates exhibit unique chromatographic behaviors, opening new avenues for research into plant-based ecdysteroids and their potential health benefits (Ho et al., 2008).
Metabolic Pathways in Crustaceans
The study of this compound extends into the realm of marine biology, particularly in understanding the molting processes of crustaceans. Mykles (2011) discussed the biosynthesis and metabolism of ecdysteroids, including this compound, in decapod crustaceans. The research sheds light on the crucial roles these compounds play in the molting cycle of crustaceans, contributing to our understanding of marine life physiology and potentially informing aquaculture practices (Mykles, 2011).
Sensitivity to Ecdysteroids
Research into the sensitivity and detection of ecdysteroids, including this compound, has been advanced through the development of highly sensitive antisera. Delbecque et al. (2013) produced new antisera capable of quantifying ecdysteroids, demonstrating high specificity towards this compound among others. This development is pivotal for studies on molting control in arthropods and could have broader implications in entomology and pest management (Delbecque et al., 2013).
Properties
Molecular Formula |
C27H44O5 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O5/c1-15(2)6-7-21(28)16(3)17-9-11-27(32)19-12-22(29)20-13-23(30)24(31)14-25(20,4)18(19)8-10-26(17,27)5/h12,15-18,20-21,23-24,28,30-32H,6-11,13-14H2,1-5H3/t16-,17+,18-,20-,21+,23+,24-,25+,26+,27+/m0/s1 |
InChI Key |
HHQGPNBMKUXKRM-JUJQDXCZSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)C)O |
SMILES |
CC(C)CCC(C(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Synonyms |
25-deoxyecdysone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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